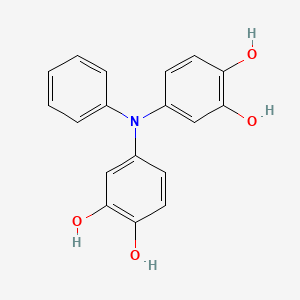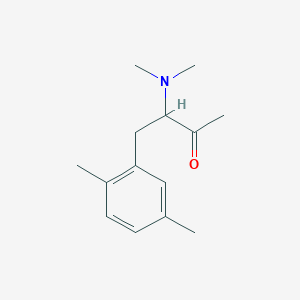
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a dimethylphenyl group, and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 2,5-dimethylphenylacetonitrile with 3-chloropropan-2-one in the presence of a base such as sodium hydride. This reaction is followed by the reduction of the nitrile group to an amine using hydrogen gas and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butanoic acid.
Reduction: Formation of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-4-(2,4-dimethylphenyl)butan-2-one
- 3-(Dimethylamino)-4-(3,5-dimethylphenyl)butan-2-one
- 3-(Dimethylamino)-4-(2,6-dimethylphenyl)butan-2-one
Uniqueness
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its chemical reactivity and interactions. This structural arrangement can lead to distinct physical and chemical properties compared to its analogs.
Properties
CAS No. |
719300-24-0 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-11(2)13(8-10)9-14(12(3)16)15(4)5/h6-8,14H,9H2,1-5H3 |
InChI Key |
LWHBAGNHWWOWRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(C(=O)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


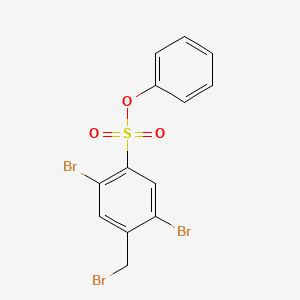
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)
![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)
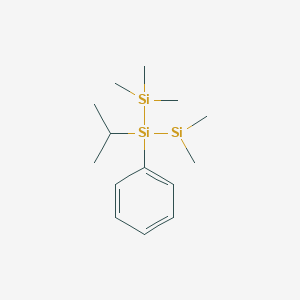
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)
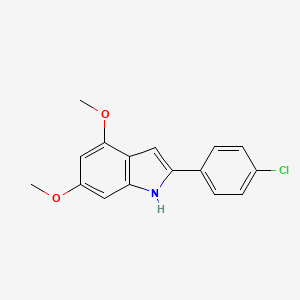
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
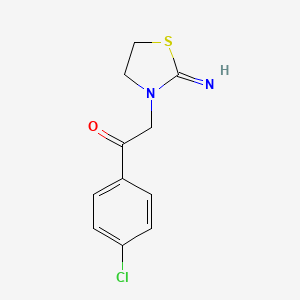
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)

